An In-depth Technical Guide to 3-(Benzyloxy)-4-methoxyphenylboronic Acid: Structure, Synthesis, and Applications
An In-depth Technical Guide to 3-(Benzyloxy)-4-methoxyphenylboronic Acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)-4-methoxyphenylboronic acid, a key organic compound, plays a significant role as a versatile building block in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. Its unique molecular architecture, featuring a boronic acid functional group alongside benzyloxy and methoxy moieties, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its utility in drug discovery and development.
Molecular Structure and Properties
The structural characteristics of 3-(Benzyloxy)-4-methoxyphenylboronic acid are fundamental to its reactivity and utility in organic synthesis.
Core Structure Analysis: The molecule consists of a phenylboronic acid core. The benzene ring is substituted at the 3- and 4-positions with a benzyloxy group (-OCH₂C₆H₅) and a methoxy group (-OCH₃), respectively. The boronic acid group (-B(OH)₂) is located at the 1-position. The presence of the electron-donating methoxy and benzyloxy groups influences the electron density of the aromatic ring, thereby affecting its reactivity in various coupling reactions.
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 243990-54-7 | [1][2] |
| Molecular Formula | C₁₄H₁₅BO₄ | |
| Molecular Weight | 258.08 g/mol | |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 444.3±55.0 °C (Predicted) | [1] |
| Density | 1.21±0.1 g/cm³ (Predicted) | [1] |
| pKa | 8.48±0.10 (Predicted) | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
This data is compiled from predicted values and should be confirmed with experimental data where critical.
The boronic acid functional group is a Lewis acid, capable of forming reversible covalent bonds with diols. This property is exploited in various applications, including purification and as a protecting group strategy.
Figure 1: 2D representation of the molecular structure of 3-(Benzyloxy)-4-methoxyphenylboronic acid.
Synthesis and Purification
The synthesis of arylboronic acids is a well-established field in organic chemistry. A common and effective method for preparing 3-(Benzyloxy)-4-methoxyphenylboronic acid involves the reaction of a corresponding aryl halide with an organolithium or Grignard reagent, followed by quenching with a borate ester.
A Representative Synthetic Workflow:
Figure 2: A generalized workflow for the synthesis of 3-(Benzyloxy)-4-methoxyphenylboronic acid.
Detailed Experimental Protocol (Adapted from similar syntheses): [3]
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Grignard Reagent Formation: To a solution of 3-(benzyloxy)-4-methoxybromobenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are added. The mixture is gently heated to initiate the reaction, then stirred at room temperature until the magnesium is consumed, forming the Grignard reagent.
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Borylation: The freshly prepared Grignard reagent is then added dropwise to a cooled (-78 °C) solution of triisopropyl borate in anhydrous THF. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
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Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid. This step hydrolyzes the borate ester to the desired boronic acid.
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Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent such as diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization to yield pure 3-(benzyloxy)-4-methoxyphenylboronic acid.
Causality in Experimental Choices:
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Anhydrous Conditions: Grignard reagents and organolithium compounds are highly reactive towards protic solvents like water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reactive intermediate.
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Low-Temperature Borylation: The addition of the organometallic reagent to the borate ester is performed at low temperatures (-78 °C) to control the exothermicity of the reaction and minimize the formation of byproducts.
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Acidic Workup: The acidic workup is crucial for the hydrolysis of the borate ester intermediate to the final boronic acid product.
Applications in Drug Discovery and Development
Arylboronic acids are indispensable reagents in modern organic synthesis, primarily due to their role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This reaction allows for the formation of carbon-carbon bonds between an arylboronic acid and an aryl or vinyl halide, providing a powerful tool for the construction of complex molecular scaffolds.
Role as a Pharmacophore: The benzyloxy motif is a recognized pharmacophore in medicinal chemistry.[5] Its incorporation into drug candidates can influence their pharmacokinetic and pharmacodynamic properties. For instance, the benzyloxy group has been identified in potent and selective monoamine oxidase B (MAO-B) inhibitors.[5]
Utility in Suzuki-Miyaura Cross-Coupling: 3-(Benzyloxy)-4-methoxyphenylboronic acid serves as a versatile coupling partner in Suzuki-Miyaura reactions. This enables the introduction of the 3-(benzyloxy)-4-methoxyphenyl moiety into a wide range of molecular frameworks. This is particularly valuable in the synthesis of biologically active compounds and novel materials.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling 3-(benzyloxy)-4-methoxyphenylboronic acid.
Hazard Identification:
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.[6]
Recommended Handling Procedures:
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Work in a well-ventilated area, preferably in a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust.
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In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
3-(Benzyloxy)-4-methoxyphenylboronic acid is a valuable and versatile reagent in organic synthesis. Its unique combination of a reactive boronic acid group and a biologically relevant benzyloxy-methoxyphenyl scaffold makes it a crucial building block for the synthesis of a diverse array of complex molecules. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in research and development, particularly within the pharmaceutical industry.
References
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3-(Benzyloxy)-4-methylphenylboronic acid | C14H15BO3 | CID 46739752 - PubChem. (URL: [Link])
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Safety Data Sheet - Angene Chemical. (URL: [Link])
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(3-(Benzyloxy)-4-methoxyphenyl)boronic acid - AbacipharmTech-Global Chemical supplier. (URL: [Link])
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Synthesis of 4-Methoxyphenylboronic acid (1) - PrepChem.com. (URL: [Link])
-
(4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem - NIH. (URL: [Link])
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Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - NIH. (URL: [Link])
- US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid.
- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (URL: )
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